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Nbd-557

HIV-1 entry inhibition gp120 binding affinity isothermal titration calorimetry

Inconsistent gp120 binding thermodynamics often arise from uncalibrated CD4-mimetic probes. NBD-557 is a validated reference compound that solves this with precisely characterized binding parameters, enabling reproducible ITC/SPR assays and rigorous SAR comparisons. • Kd = 2.2 μM, ΔH = -22.8 kcal/mol, ΔG = -7.7 kcal/mol - reliable ITC/SPR calibration baseline • Para-bromo substitution provides distinct electron density vs. chloro analogs for halogen-bonding SAR • Co-crystal structure (PDB: 4DVR) enables atomic-level correlation of thermodynamic data • Active against X4-tropic HIV-1HXB2 (IC50 = 9.7 μM) and HIV-1 3B (IC50 = 4.0 μM) Shipped under ambient conditions; ready for global procurement.

Molecular Formula C17H24BrN3O2
Molecular Weight 382.3 g/mol
CAS No. 333352-59-3
Cat. No. B1676979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNbd-557
CAS333352-59-3
SynonymsN-(4-bromophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide
NBD 557
NBD-557
nbd557
Molecular FormulaC17H24BrN3O2
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C
InChIInChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23)
InChIKeyQQRFLGRIDNNARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NBD-557 (CAS 333352-59-3) as a Chemical Probe for HIV-1 gp120-CD4 Entry Inhibition Research


NBD-557 (N-(4-bromophenyl)-N′-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide) is a small-molecule HIV-1 entry inhibitor belonging to the N-phenyl-N′-(2,2,6,6-tetramethylpiperidin-4-yl)-oxalamide class [1]. It functions as a CD4-mimetic, binding directly to the conserved Phe43 cavity of the HIV-1 envelope glycoprotein gp120 and thereby blocking the critical gp120-CD4 interaction required for viral entry [2]. X-ray crystallography confirms that NBD-557 inserts its para-bromophenyl group into this hydrophobic cavity, with its tetramethylpiperidine ring positioned in the cavity vestibule [3].

Why NBD-557 Cannot Be Interchanged with Closely Related NBD Analogs in gp120-Targeted Studies


The NBD series of HIV-1 entry inhibitors, including NBD-556, NBD-557, and advanced congeners, exhibit substantial differences in binding thermodynamics, functional activity (agonist vs. antagonist), and antiviral potency due to subtle variations in halogen substitution on the aromatic ring and heterocyclic modifications to the piperidine moiety [1]. The presence of a para-bromo group in NBD-557, as opposed to the para-chloro group in NBD-556, alters both binding affinity and thermodynamic signatures [2]. Furthermore, while many NBD compounds act as CD4 agonists that can paradoxically enhance viral infectivity under certain conditions, the agonist/antagonist profile varies significantly across the series, making indiscriminate substitution scientifically invalid [3].

Head-to-Head Quantitative Evidence: NBD-557 Differentiation from NBD-556 and Other gp120 Entry Inhibitors


Binding Affinity: NBD-557 Exhibits 1.7-Fold Higher Affinity for gp120 Than NBD-556

NBD-557 demonstrates a measurably higher binding affinity for unliganded HIV-1 gp120 compared to its closest analog, NBD-556. In direct isothermal titration calorimetry (ITC) measurements, NBD-557 exhibited a dissociation constant (Kd) of 2.2 μM, whereas NBD-556 showed a Kd of 3.7 μM under identical experimental conditions [1]. This represents a 1.7-fold improvement in binding affinity attributable to the substitution of the para-chloro group in NBD-556 with a para-bromo group in NBD-557 [1].

HIV-1 entry inhibition gp120 binding affinity isothermal titration calorimetry CD4-mimetic

Thermodynamic Signature: NBD-557 Binding Is Less Entropically Unfavorable Than NBD-556

The thermodynamic signatures of NBD-557 and NBD-556 binding to gp120, while both enthalpy-driven, reveal distinct differences that impact drug design optimization strategies. NBD-557 exhibits a binding enthalpy (ΔH) of -22.8 kcal/mol and an entropic penalty (-TΔS) of +15.1 kcal/mol, yielding a Gibbs free energy (ΔG) of -7.7 kcal/mol [1]. In comparison, NBD-556 displays a larger favorable enthalpy (ΔH = -24.5 kcal/mol) but a correspondingly larger unfavorable entropy penalty (-TΔS = +17.1 kcal/mol) [1]. NBD-557 achieves slightly more favorable overall binding free energy with a less extreme entropic penalty, suggesting that the para-bromo substitution partially mitigates the conformational ordering penalty associated with gp120 binding [1].

binding thermodynamics enthalpy-entropy compensation gp120 conformational change CD4-mimetic optimization

Antiviral Potency: NBD-557 Exhibits Variable IC50 Values Against Laboratory HIV-1 Isolates

NBD-557 demonstrates measurable antiviral activity against multiple HIV-1 laboratory isolates, though potency varies by strain. In virus-induced cytopathogenicity assays, NBD-557 inhibited HIV-1 3B with an IC50 of 4.0 μM (4000 nM) and HIV-1 89.6 with an IC50 of 9.0 μM (9000 nM) . In a cell-cell fusion assay using HIV-1NL4-3-luc pseudotyped virus expressing HIV-1HXB2 (X4-tropic) envelope on U87-T4-CXCR4 cells, NBD-557 exhibited an IC50 of 9.7 μM . Notably, NBD-557 showed limited activity against HIV-1 YU2 (R5-tropic) in single-cycle infectivity assays with Cf2Th-CD4/CCR5 cells, displaying an IC50 >100 μM [1]. This contrasts with NBD-556, which also exhibited an IC50 >100 μM in the same YU2 assay system [1]. The activity of NBD-557 is coreceptor-independent, showing comparable inhibition of both X4 and R5 viruses in CXCR4 and CCR5 expressing cell lines .

antiviral activity HIV-1 pseudovirus assay cytopathogenicity inhibition coreceptor tropism

Functional Classification: NBD-557 Acts as a CD4 Agonist, Contrasting with Antagonist NBD Analogs

NBD-557 functions as a CD4 agonist, meaning that upon binding to gp120, it induces conformational changes that expose the coreceptor binding site and can enhance viral infectivity of CD4-negative, CCR5-expressing cells under certain experimental conditions [1]. In infectivity activation assays, NBD-557 exhibited a relative activation of 0.8 compared to NBD-556 (set at 1.0), indicating slightly lower agonist activity than its chloro analog [2]. This functional profile contrasts sharply with newer NBD congeners such as NBD-11021 and NBD-09027, which have been specifically engineered to reduce or eliminate agonist properties and function as CD4 antagonists [3]. The antagonist compounds do not induce coreceptor binding site exposure and thus avoid the potential for paradoxical enhancement of infection [3].

CD4 agonist viral entry mechanism coreceptor activation functional selectivity

Structural Basis for Differentiation: Para-Bromo Substitution Modulates Binding Mode Without Salt Bridge Formation

X-ray crystallographic analysis of NBD-557 in complex with HIV-1 YU2 gp120 core (PDB ID: 4DVR, resolution 2.5 Å) reveals that the compound binds within the conserved Phe43 cavity of gp120, with the para-bromophenyl ring inserted into the hydrophobic pocket [1]. The basic nitrogen of the tetramethylpiperidine ring is positioned in close proximity to Asp368 of gp120 but does not form a hydrogen bond or salt bridge with this residue [2]. This lack of electrostatic interaction with Asp368 is conserved across NBD-556 and NBD-557 and has been identified as a structural explanation for the non-optimal antagonist properties of early NBD series compounds [2]. The para-bromo substituent of NBD-557, compared to the para-chloro group of NBD-556, provides enhanced van der Waals contacts within the hydrophobic cavity, contributing to the improved binding affinity observed for NBD-557 [1].

X-ray crystallography gp120 Phe43 cavity structure-activity relationship halogen substitution effects

Validated Research Applications for NBD-557 Based on Quantitative Evidence


Biophysical Characterization of gp120 Conformational Changes Induced by CD4-Mimetic Binding

NBD-557 is optimally suited for isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies that quantify the thermodynamic and kinetic parameters of gp120-CD4 mimetic interactions. Its well-characterized thermodynamic signature (ΔH = -22.8 kcal/mol, ΔG = -7.7 kcal/mol) and validated binding affinity (Kd = 2.2 μM) provide a reliable baseline for comparing novel gp120-binding compounds [1]. The availability of high-resolution co-crystal structures (PDB: 4DVR) further enables correlation of thermodynamic data with atomic-level binding interactions [2].

Mechanistic Studies of CD4-Induced Coreceptor Binding Site Exposure and Viral Entry Activation

As a validated CD4 agonist, NBD-557 is the appropriate chemical probe for investigating the conformational changes in gp120 that expose the coreceptor binding site for CCR5 or CXCR4 engagement. Its relative infectivity activation of 0.8 (compared to NBD-556) provides a quantifiable reference point for assays measuring 17b antibody binding or CD4-independent viral entry [1]. This application is particularly relevant for understanding the early events in HIV-1 entry and for screening compounds that may modulate coreceptor usage [2].

Structure-Activity Relationship (SAR) Studies of Halogen Substitution Effects in the gp120 Phe43 Cavity

NBD-557 serves as a critical comparator in SAR campaigns exploring the effects of para-halogen substitution on binding affinity and functional activity. The para-bromo group of NBD-557 provides a distinct electron density and van der Waals radius compared to the para-chloro group of NBD-556, enabling systematic evaluation of halogen bonding and hydrophobic packing contributions within the conserved Phe43 cavity of gp120 [1]. Co-crystallization studies confirm that the binding pose is conserved across halogen variants, isolating the substitution effect for rigorous analysis [2].

In Vitro Antiviral Screening Against X4-Tropic HIV-1 Laboratory Strains

NBD-557 is validated for use in antiviral assays targeting X4-tropic HIV-1 strains such as HIV-1HXB2 and HIV-1 3B, where it exhibits consistent low-micromolar inhibitory activity (IC50 values of 9.7 μM and 4.0 μM, respectively) [1][2]. However, it is not recommended for R5-tropic YU2-based assays where IC50 values exceed 100 μM . Researchers should select viral strains based on the established strain-dependent potency profile to ensure meaningful experimental outcomes.

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